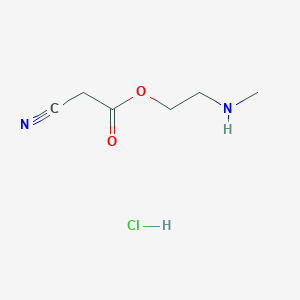

2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride” is a chemical compound . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of cyanoacetamides, which “2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride” is a type of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The Inchi Code for “2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride” is1S/C5H11NO2.ClH/c1-5(7)8-4-3-6-2;/h6H,3-4H2,1-2H3;1H . Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The molecular weight of “2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride” is 192.65 . It is a powder that should be stored at room temperature .Scientific Research Applications

Formation of Biologically Active Compounds

The compound is used in the formation of biologically active compounds through the process of cyanoacetylation . This process involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Synthesis of N-Cyanoacetamide Derivatives

It is used in the synthesis of N-cyanoacetamide derivatives. The compound can react with different amines at room temperature without solvent to afford the target N-substituted cyanoacetamide compounds .

Base for Oxime Preparations

The compound serves as a base for oxime preparations. The base catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution led to the respective N-cyanoacetamide derivatives .

Synthesis of Coumarin-3-Carboxylate Ester

The compound is used in the synthesis of coumarin-3-carboxylate ester. The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .

Synthesis of Highly Substituted Tetrahydroquinolines

The compound is used in the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines. This is achieved through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .

Mechanism Study of Selective Cyclization

The compound is used in the study of the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde. The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .

Mechanism of Action

Target of Action

The primary targets of 2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride are N-cyanoacetamides . These are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The compound interacts with its targets through a process known as cyanoacetylation . This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

The biochemical pathways affected by 2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride involve the formation of various organic heterocycles . These heterocycles are formed through reactions with common bidentate reagents . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Pharmacokinetics

95%) and unique blend of reactivity and selectivity suggest that it may have favorable ADME properties .

Result of Action

The result of the compound’s action is the formation of biologically active novel heterocyclic moieties . These moieties have potential in evolving better chemotherapeutic agents .

Action Environment

The action of 2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride can be influenced by environmental factors such as temperature and solvent conditions . For example, the compound can be prepared without solvent at room temperature , or by stirring of ethyl cyanoacetate with amines at 70 °C for 6 h, then leaving it to stir at room temperature overnight .

Safety and Hazards

Future Directions

As a starting material for synthesis due to its variety of functional groups and chemical reactivity, “2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride” has potential for future research and development . It is useful in the synthesis of a wide variety of polyfunctional heterocyclic compounds of biological interest .

properties

IUPAC Name |

2-(methylamino)ethyl 2-cyanoacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c1-8-4-5-10-6(9)2-3-7;/h8H,2,4-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSUQFGABGYEJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC(=O)CC#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2797947.png)

![2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2797950.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797956.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2797964.png)

![[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B2797966.png)

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2797967.png)